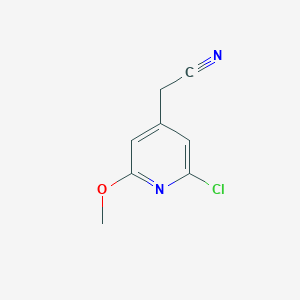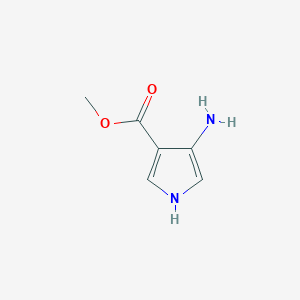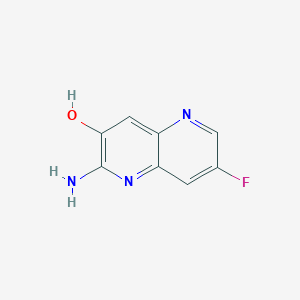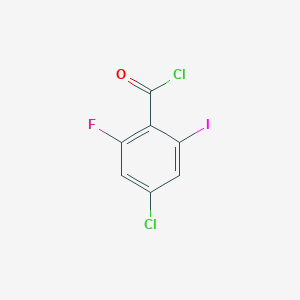
6-Fluoro-4-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Fluoro-4-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol is a synthetic organic compound belonging to the class of tetrahydroisoquinolines This compound is characterized by the presence of a fluorine atom at the 6th position, a methyl group at the 4th position, and a hydroxyl group at the 7th position on the isoquinoline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-4-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol typically involves multi-step organic reactions. One common method starts with the preparation of the isoquinoline core, followed by selective functionalization. For instance, a common synthetic route might involve:
Formation of the Isoquinoline Core: This can be achieved through Pictet-Spengler condensation of an appropriate phenethylamine derivative with an aldehyde.
Introduction of the Fluorine Atom: Fluorination can be performed using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Methylation and Hydroxylation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvent), and employing continuous flow techniques to enhance efficiency and safety.
化学反応の分析
Types of Reactions
6-Fluoro-4-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The compound can be reduced to remove the hydroxyl group or reduce other functional groups using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using nucleophilic aromatic substitution (S_NAr) reactions.
Common Reagents and Conditions
Oxidation: PCC, DMP, or Jones reagent.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides in polar aprotic solvents.
Major Products
Oxidation: Formation of 6-Fluoro-4-methyl-1,2,3,4-tetrahydroisoquinolin-7-one.
Reduction: Formation of 6-Fluoro-4-methyl-1,2,3,4-tetrahydroisoquinoline.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
6-Fluoro-4-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory, analgesic, or neuroprotective effects.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 6-Fluoro-4-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site or act as an agonist or antagonist at a receptor, influencing cellular signaling pathways.
類似化合物との比較
Similar Compounds
6-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline: Similar structure but lacks the hydroxyl group at the 7th position.
4-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol: Similar structure but lacks the fluorine atom at the 6th position.
6-Fluoro-4-methyl-1,2,3,4-tetrahydroisoquinoline: Similar structure but lacks the hydroxyl group at the 7th position.
Uniqueness
6-Fluoro-4-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol is unique due to the combination of the fluorine atom, methyl group, and hydroxyl group on the isoquinoline ring. This unique combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C10H12FNO |
|---|---|
分子量 |
181.21 g/mol |
IUPAC名 |
6-fluoro-4-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol |
InChI |
InChI=1S/C10H12FNO/c1-6-4-12-5-7-2-10(13)9(11)3-8(6)7/h2-3,6,12-13H,4-5H2,1H3 |
InChIキー |
AFFRHWOOZRPVLQ-UHFFFAOYSA-N |
正規SMILES |
CC1CNCC2=CC(=C(C=C12)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 7-bromo-5-methyl-4-oxo-thieno[3,2-c]pyridine-2-carboxylate](/img/structure/B12957176.png)
![5-[5-(Trifluoromethyl)pyridin-2-yl]-1,2,4-oxadiazol-3-amine](/img/structure/B12957181.png)
![1-(6-Methyl-3-pyridinyl)-2-[4-(methylsulfonyl)phenyl]-ethanone Oxime](/img/structure/B12957185.png)
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5H-dibenzo[b,e][1,4]diazepin-11(10H)-one](/img/structure/B12957190.png)








